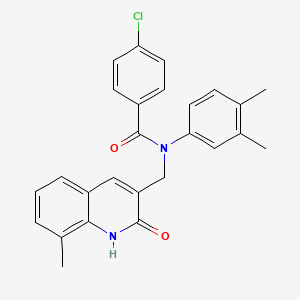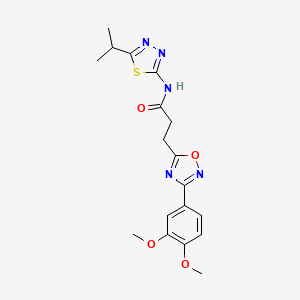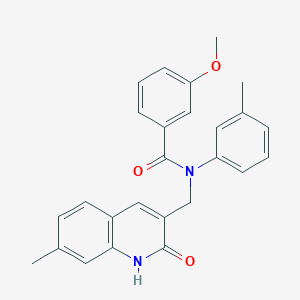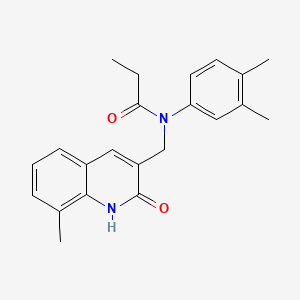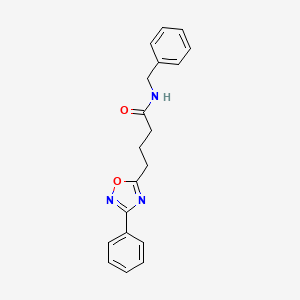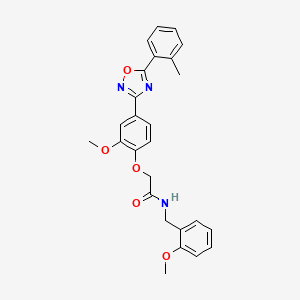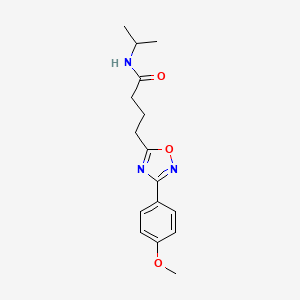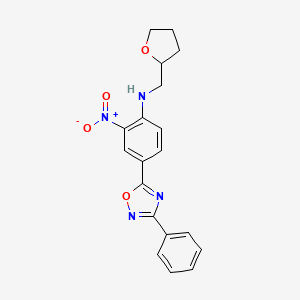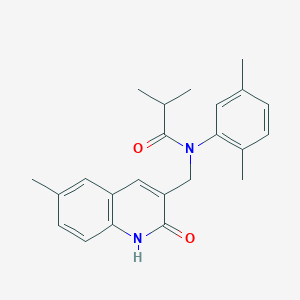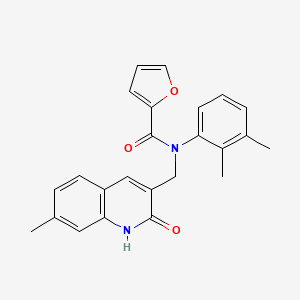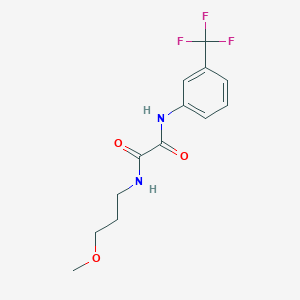
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP is a psychoactive drug that has been widely studied due to its potential therapeutic applications.
科学的研究の応用
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties. This compound has also been studied for its potential use in the treatment of migraines, Parkinson's disease, and neuropathic pain. Additionally, this compound has been used as a research tool to study the role of serotonin receptors in various physiological processes.
作用機序
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide acts as a partial agonist at the serotonin 5-HT1B and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of these receptors, leading to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects. It can increase the release of dopamine and serotonin in the brain, leading to its psychoactive effects. This compound has also been shown to have anxiolytic and antidepressant effects, potentially through its modulation of serotonin receptors. Additionally, this compound has been shown to have antipsychotic effects, possibly through its interaction with dopamine receptors.
実験室実験の利点と制限
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several advantages as a research tool. It is a well-established and readily available compound that can be easily synthesized in a laboratory setting. This compound has also been extensively studied, and its effects on serotonin and dopamine receptors are well-documented. However, this compound has some limitations as a research tool. Its psychoactive effects can make it difficult to distinguish between its therapeutic effects and its side effects. Additionally, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. One potential direction is the development of more selective agonists for the serotonin 5-HT1B and 5-HT2A receptors. This could lead to the development of more effective therapeutic agents with fewer side effects. Another potential direction is the study of this compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, the use of this compound as a research tool to study the role of serotonin and dopamine receptors in various physiological processes could lead to a better understanding of these systems and their potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is well-established, and it has been shown to have anxiolytic, antidepressant, and antipsychotic properties. This compound acts as a partial agonist at the serotonin 5-HT1B and 5-HT2A receptors, and it has affinity for the dopamine D2 receptor. While this compound has some limitations as a research tool, it has several advantages and has potential for future therapeutic applications.
合成法
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can be synthesized through a multistep process using readily available starting materials. The first step involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to produce the corresponding carbamate. The carbamate is then reacted with 3-methoxy-1-propanol in the presence of a base to yield this compound. The synthesis method for this compound has been well-established and can be easily replicated in a laboratory setting.
特性
IUPAC Name |
N-(3-methoxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c1-21-7-3-6-17-11(19)12(20)18-10-5-2-4-9(8-10)13(14,15)16/h2,4-5,8H,3,6-7H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWJYNQVKKXDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

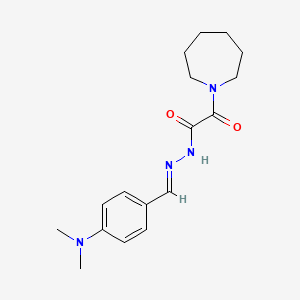
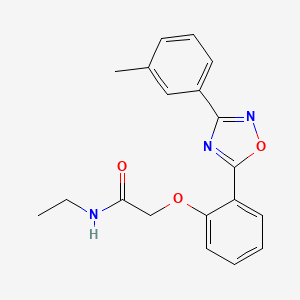
![8-bromo-N-(4-isopropylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701838.png)
